molecular formula C15H21ClN2O2 B2723404 2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421490-34-7

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2723404
CAS No.: 1421490-34-7
M. Wt: 296.8
InChI Key: SIYJYSUDWUVWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a versatile chemical compound used in various scientific research fields. Its unique structural properties make it valuable in drug discovery, synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-(2-methoxyethyl)piperidin-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Drug Discovery: It serves as a building block for synthesizing potential therapeutic agents.

    Medicinal Chemistry: Its structural properties make it valuable for designing new drugs.

    Biological Research: It is used to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can be compared with other similar compounds, such as:

    N-(piperidin-4-yl)benzamide: Lacks the 2-chloro and 2-methoxyethyl groups, resulting in different chemical properties.

    2-chloro-N-(piperidin-4-yl)benzamide: Lacks the 2-methoxyethyl group, affecting its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-20-11-10-18-8-6-12(7-9-18)17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYJYSUDWUVWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.